Cas no 5409-77-8 ( )

  structure
  structure
Product Name: 
CAS No:5409-77-8
MF:C9H9BrClNO3
MW:294.52966094017
CID:939666
PubChem ID:224193
Update Time:2025-04-19

  Chemical and Physical Properties

Names and Identifiers

    • 1-(2-bromoethoxy)-4-(chloromethyl)-2-nitrobenzene
    • (2-Brom-aethyl)-(4-chlor-2-methyl-phenyl)-aether
    • (2-Brom-aethyl)-(4-chlormethyl-2-nitro-phenyl)-aether
    • (2-bromo-ethyl)-(4-chloro-2-methyl-phenyl)-ether
    • (2-bromo-ethyl)-(4-chloromethyl-2-nitro-phenyl)-ether
    • 1-(2-bromoethoxy)-4-chloro-2-methyl-benzene
    • 2-(2-Methyl-4-chlorphenoxy)-ethylbromid
    • Benzene, 1-(2-bromoethoxy)-4-chloro-2-methyl-
    • CTK0I6190
    • DTXSID50968949
    • NSC12527
    • 5409-77-8
    • NSC-12527
    •  
    • Inchi: 1S/C9H9BrClNO3/c10-3-4-15-9-2-1-7(6-11)5-8(9)12(13)14/h1-2,5H,3-4,6H2
    • InChI Key: AKFSAABIFZPNMC-UHFFFAOYSA-N
    • SMILES: BrCCOC1C=CC(CCl)=CC=1[N+](=O)[O-]

Computed Properties

  • Exact Mass: 292.94547
  • Monoisotopic Mass: 292.945
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 212
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 55Ų

Experimental Properties

  • Density: 1.612
  • Boiling Point: 418.7°C at 760 mmHg
  • Flash Point: 207°C
  • Refractive Index: 1.589
  • PSA: 52.37
  • LogP: 3.63050
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